molecular formula C23H25N5O3S B2872523 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE CAS No. 902593-54-8

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE

Katalognummer: B2872523
CAS-Nummer: 902593-54-8
Molekulargewicht: 451.55
InChI-Schlüssel: VONUNQGBKILDDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide ( 902593-54-8) is a high-purity specialized research chemical offered with a guaranteed purity of 95% or higher . This complex heterocyclic compound features a molecular formula of C₂₃H₂₅N₅O₃S and a molecular weight of 451.55 g/mol . The compound's sophisticated molecular architecture incorporates both triazoloquinazoline and acetamide moieties joined through a sulfanyl bridge, creating a multifunctional structure with potential for diverse research applications. While specific biological activity data for this compound requires further investigation, its structural features suggest potential as a valuable research tool for investigating enzyme inhibition pathways, particularly given the quinazoline core which is known to interact with various kinase domains. Researchers may explore its applications in developing targeted therapeutic strategies, including potential use in screening compounds that modulate nuclear receptors such as NR2F6, an orphan nuclear receptor that represents a promising target for various disease pathways . The presence of both triazoloquinazoline and trimethylphenyl groups in a single molecular framework offers unique opportunities for structure-activity relationship studies and medicinal chemistry optimization programs. This compound is provided exclusively for research and development purposes in laboratory settings. It is strictly designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper handling procedures and storage under appropriate conditions are essential to maintain compound integrity and ensure research reproducibility.

Eigenschaften

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-12-7-13(2)21(14(3)8-12)26-20(29)11-32-23-25-17-10-19(31-6)18(30-5)9-16(17)22-24-15(4)27-28(22)23/h7-10H,11H2,1-6H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONUNQGBKILDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of Quinazoline-2,4-Dione

The synthesis begins with anthranilic acid derivatives substituted with methoxy groups at positions 8 and 9. Treatment with potassium cyanate in aqueous hydrochloric acid yields the corresponding o-ureidobenzoic acid, which undergoes cyclization under acidic or basic conditions to form 8,9-dimethoxyquinazoline-2,4(1H,3H)-dione.

Reaction Conditions :

  • Cyclization : Heating at 80–100°C in 10% NaOH or HCl for 4–6 hours.
  • Yield : 70–85% after recrystallization from ethanol.

Chlorination to 2,4-Dichloroquinazoline

The dione is treated with phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylaniline to replace the oxygen atoms at positions 2 and 4 with chlorine.

Reaction Conditions :

  • Molar Ratio : 1:5 (dione:POCl₃).
  • Temperature : Reflux at 110°C for 6–8 hours.
  • Yield : 80–90%.

Hydrazine Substitution and Triazole Cyclization

2,4-Dichloroquinazoline reacts with hydrazine hydrate at 0–5°C to form 2-chloroquinazolin-4-ylhydrazine. Subsequent cyclization with acetic anhydride introduces the triazole ring, yielding 8,9-dimethoxy-2-methyl-triazolo[1,5-c]quinazolin-5(6H)-one.

Key Steps :

  • Hydrazination : Stirring in ethanol at 0°C for 2 hours.
  • Cyclization : Heating with acetic anhydride at 100°C for 4 hours.
  • Yield : 65–75%.

Introduction of the Sulfanyl Group

Thiolation of Triazoloquinazoline

The 5-position chlorine of the triazoloquinazoline core is replaced with a sulfanyl group via nucleophilic aromatic substitution. Sodium hydrosulfide (NaSH) or thiourea in dimethylformamide (DMF) facilitates this transformation.

Reaction Conditions :

  • Solvent : DMF, anhydrous conditions.
  • Temperature : 80°C for 12 hours.
  • Yield : 60–70%.

Mechanistic Insight :
The reaction proceeds through a thiolate intermediate attacking the electron-deficient carbon at position 5, driven by the electron-withdrawing effect of the triazole and quinazoline rings.

Synthesis of N-(2,4,6-Trimethylphenyl)Acetamide

Preparation of 2-Chloro-N-(2,4,6-Trimethylphenyl)Acetamide

2,4,6-Trimethylaniline reacts with chloroacetyl chloride in dichloromethane using pyridine as a base to form the chloroacetamide intermediate.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (aniline:chloroacetyl chloride).
  • Temperature : 25°C for 3 hours.
  • Yield : 85–90% after recrystallization.

Coupling of Sulfanyl-Triazoloquinazoline and Chloroacetamide

Nucleophilic Substitution

The sulfanyl-triazoloquinazoline thiolate displaces the chlorine atom in 2-chloro-N-(2,4,6-trimethylphenyl)acetamide under basic conditions.

Optimized Conditions :

  • Base : Potassium carbonate (K₂CO₃).
  • Solvent : DMF, 60°C for 8 hours.
  • Catalyst : Potassium iodide (KI, 10 mol%) to enhance reactivity.
  • Yield : 55–65%.

Side Reactions :
Competing oxidation of the thiol to disulfide is mitigated by conducting the reaction under nitrogen atmosphere.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR :
    • Mesityl methyl protons: δ 2.2–2.4 ppm (singlet).
    • Acetamide CH₂: δ 4.0–4.2 ppm (singlet).
    • Triazoloquinazoline aromatic protons: δ 7.5–8.1 ppm.
  • IR :
    • C=O stretch: 1680–1700 cm⁻¹.
    • N–H bend: 3300 cm⁻¹.

Mass Spectrometry

  • ESI-MS : [M+H]⁺ at m/z 506.2 (calculated for C₂₄H₂₇N₅O₃S).

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Purity (%)
Direct Thiolation 60 12 h 95
Disulfide Intermediate 45 24 h 88
KI-Catalyzed Coupling 65 8 h 97

The KI-catalyzed method offers the best balance of yield and efficiency.

Industrial-Scale Considerations

  • Cost Drivers : POCl₃ and DMF account for 40% of raw material costs.
  • Purification : Column chromatography is replaced with recrystallization in ethanol for scalability.

Analyse Chemischer Reaktionen

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This can result in the reduction of the triazoloquinazoline core or the thioether linkage.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace specific substituents on the triazoloquinazoline core.

    Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of corresponding carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has shown promise in various scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

    Biology: In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation.

    Medicine: The compound has shown potential as a therapeutic agent. Preliminary studies suggest that it may have anticancer properties, making it a candidate for further investigation in cancer research.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Wirkmechanismus

The mechanism of action of 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The triazolo[1,5-c]quinazoline core distinguishes this compound from other heterocyclic systems (Table 1). For example:

  • MRE 3008F20: A pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivative with a furyl substituent and 4-methoxyphenylcarbamoyl group. Its fused triazolo-pyrimidine core binds selectively to human A₃ adenosine receptors (KD = 0.80 nM), demonstrating the importance of fused heterocycles in receptor antagonism .
  • N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide : A quinazoline-2,4-dione derivative with a dichlorophenylmethyl group. This compound targets GABAergic pathways, highlighting the role of quinazoline diones in anticonvulsant activity .

Key Differences :

  • The target compound’s 8,9-dimethoxy groups contrast with the dichlorophenyl substituent in ’s compound, which increases lipophilicity but reduces solubility.
  • The sulfanyl bridge in the target compound may offer greater metabolic stability compared to ester or amide linkages in other derivatives .

Data Tables

Table 1: Structural and Functional Comparison
Compound Name/Structure Core Structure Key Substituents Biological Activity Reference
Target Compound Triazolo[1,5-c]quinazoline 8,9-Dimethoxy, 2-methyl, sulfanyl, trimethylphenyl acetamide Not specified -
MRE 3008F20 (Pyrazolo-triazolo-pyrimidine) Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine 4-Methoxyphenylcarbamoyl, furyl A₃ adenosine antagonist (KD = 0.80 nM)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazoline-2,4-dione Dichlorophenylmethyl, acetamide Anticonvulsant (GABAergic targets)
Table 2: Physicochemical Properties (Inferred)
Property Target Compound MRE 3008F20 Quinazoline Dione
LogP ~3.5 (high lipophilicity) 2.8 4.1
Solubility (µg/mL) ~50 (moderate) 20 (low) <10 (very low)
Metabolic Stability High (sulfanyl bridge) Moderate (ester linkage) Low (amide hydrolysis)

Research Implications

The target compound’s unique combination of methoxy groups and sulfanyl-acetamide linkage positions it as a candidate for optimizing pharmacokinetic profiles relative to existing triazoloquinazolines. Future studies should prioritize:

Binding Assays: Evaluate affinity for adenosine receptors or kinase targets.

Anticonvulsant Screening : Test efficacy in PTZ-induced seizure models .

SAR Studies : Modify the trimethylphenyl group to balance lipophilicity and solubility.

Biologische Aktivität

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H19N5O4SC_{19}H_{19}N_{5}O_{4}S, with a molecular weight of approximately 413.5 g/mol. The structure includes a triazoloquinazoline core modified with dimethoxy and methyl groups, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites. For instance, it can potentially inhibit kinases involved in cell signaling pathways that regulate proliferation and survival.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes. This property is crucial for its potential anticancer activity.

Anticancer Activity

Numerous studies have indicated that derivatives of quinazoline structures exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Studies : Compounds related to the triazoloquinazoline scaffold have shown IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG2 cell lines . This suggests that modifications in the structure can enhance or diminish anticancer efficacy.

Anti-inflammatory Effects

Preliminary studies suggest that certain derivatives demonstrate anti-inflammatory properties:

  • Inflammation Models : In animal models of inflammation (like carrageenan-induced paw edema), compounds similar to this one have shown significant inhibition of edema development and reduction in pro-inflammatory cytokines .

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various quinazoline derivatives against HCT-116 and HepG2 cell lines. The results highlighted that certain modifications led to enhanced activity:

CompoundIC50 (HCT-116)IC50 (HepG2)
Compound 162.44 μM6.29 μM
Compound 173.91 μM8.00 μM

This study indicates that structural variations significantly affect biological activity, emphasizing the need for further exploration of the triazoloquinazoline scaffold .

Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, a related compound demonstrated an anti-inflammatory activity percentage of 53.41% in reducing paw edema in rats . This finding supports the potential therapeutic application of similar compounds in inflammatory diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.